
5-Methyl-4-nitropyridin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-4-nitropyridin-2-ol is a chemical compound with the molecular formula C6H6N2O3 . It is used in various chemical reactions and has a molecular weight of 154.12344 .
Synthesis Analysis
The synthesis of nitropyridine derivatives, which could potentially include 5-Methyl-4-nitropyridin-2-ol, often involves a nitration step and a reduction step . Pyridine N-oxide is typically nitrated with HNO and H2SO to give nitropyridine N-oxide, followed by reaction with PCl to give the final product . This process is often carried out in a continuous flow system to minimize the accumulation of the highly energetic and potentially explosive nitration product .Molecular Structure Analysis
The molecular structure of 5-Methyl-4-nitropyridin-2-ol consists of a pyridine ring with a nitro group (-NO2) and a methyl group (-CH3) attached to it . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .科学的研究の応用
Vibrational and Spectral Studies
5-Methyl-4-nitropyridin-2-ol has been studied for its conformational stability and vibrational properties. Balachandran, Lakshmi, and Janaki (2012) analyzed its conformation using density functional theory (DFT) and found that the molecule's stability and bond strength can be assessed through natural bond orbital (NBO) analysis. The vibrational analyses were conducted through infrared absorption and Raman spectroscopy, providing insights into the molecular structure and reactivity (Balachandran, Lakshmi, & Janaki, 2012).
Detection of Metal Ions
Singh et al. (2020) developed fluorescent probes based on 2-aminoethylpyridine, including 5-methyl-4-nitropyridin-2-ol, for detecting metal ions like Fe3+ and Hg2+ in aqueous media. These probes are potentially useful for practical applications in detecting trace metals in water samples and biological systems (Singh, Thakur, Raj, & Pandey, 2020).
Molecular and Crystal Structures
The molecular and crystal structures of derivatives of 5-methyl-4-nitropyridin-2-ol have been extensively studied. Bryndal et al. (2012) determined the crystal structures and used DFT approaches for structural analysis. These studies are crucial for understanding the physical and chemical properties of these compounds (Bryndal, Kucharska, Sąsiadek, Wandas, Lis, Lorenc, & Hanuza, 2012).
Antimitotic Agents
Temple, Rener, Waud, and Noker (1992) reported that derivatives of 5-methyl-4-nitropyridin-2-ol exhibit antitumor activity and act as antimitotic agents. Their study provides valuable insights into the potential medicinal applications of these compounds (Temple, Rener, Waud, & Noker, 1992).
Synthetic Methods
Niu, Li, Doyle, and Chen (1998) explored synthetic methods related to 5-methyl-4-nitropyridin-2-ol, providing insights into the efficient production of these compounds. Their work contributes to the development of new synthetic routes for potential pharmaceutical applications (Niu, Li, Doyle, & Chen, 1998).
Nucleophilic Alkylations
Andreassen, Bakke, Sletvold, and Svensen (2004) investigated the nucleophilic alkylations of 3-nitropyridines, providing valuable information on the chemical reactivity and potential synthetic applications of these compounds (Andreassen, Bakke, Sletvold, & Svensen, 2004).
Microbial Transformation
Tully, Liu, Huang, Ye, Patel, and Goswami (2012) studied the biotransformation of 5-methyl-4-nitropyridin-2-ol, revealing its potential for producing novel compounds through microbial processes. This research highlights the role of biotransformation in drug development and synthesis (Tully, Liu, Huang, Ye, Patel, & Goswami, 2012).
特性
IUPAC Name |
5-methyl-4-nitro-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-4-3-7-6(9)2-5(4)8(10)11/h2-3H,1H3,(H,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBBCOFFLKQDJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)C=C1[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-nitropyridin-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

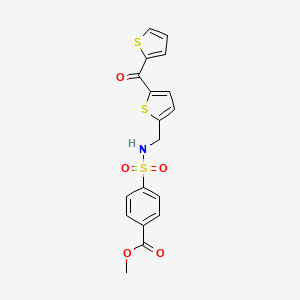

![3'-chloro-N-((6-cyclopropylpyridin-3-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2368080.png)
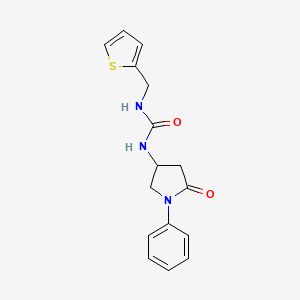



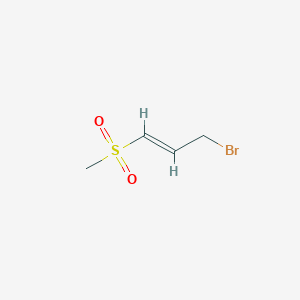
![N-([1,1'-biphenyl]-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide](/img/structure/B2368093.png)

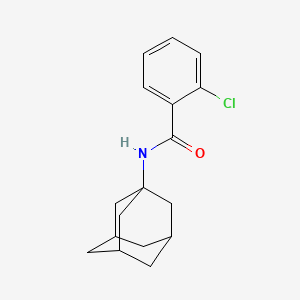
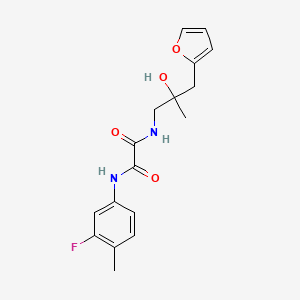

![2-(4-Chlorophenoxy)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2368100.png)